2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
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Overview
Description
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic compound It is characterized by the presence of a pyrazole ring substituted with a chlorophenyl group and a dimethoxyphenyl ethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form 5-(4-chlorophenyl)-3-methyl-1H-pyrazole.
Acylation: The pyrazole derivative is then acylated with 2-(3,4-dimethoxyphenyl)ethylamine in the presence of acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is unique due to its specific structural features, such as the combination of a pyrazole ring with a chlorophenyl group and a dimethoxyphenyl ethyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
The compound 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a synthetic organic molecule belonging to the pyrazole derivative class. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory, analgesic, and anticancer treatments. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.
- Molecular Formula : C18H19ClN4O
- Molecular Weight : 342.8 g/mol
- IUPAC Name : this compound
- InChI Key : KDSTWYDITXROIA-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may inhibit enzymes or receptors involved in inflammation and cancer cell proliferation. The exact pathways can vary based on the biological context, but notable targets include:
- Cyclooxygenase (COX) enzymes
- Protein kinases involved in cancer signaling pathways
Anticancer Properties
Recent studies have demonstrated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- MCF7 (breast cancer) : The compound showed a GI50 value of approximately 3.79 µM.
- SF-268 (brain cancer) : Exhibited a TGI value of 12.50 µM.
- NCI-H460 (lung cancer) : Displayed an LC50 value of 42.30 µM.
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tumor growth.
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been attributed to its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. This inhibition leads to reduced production of pro-inflammatory mediators such as prostaglandins.
Research Findings and Case Studies
A summary of relevant studies is provided below:
Study | Cell Line | IC50 Value | Activity |
---|---|---|---|
Nakao et al., 2022 | MCF7 | 3.79 µM | Anticancer |
Bouabdallah et al., 2022 | Hep-2 | 3.25 mg/mL | Cytotoxic |
Wei et al., 2022 | A549 | 26 µM | Antitumor |
Xia et al., 2022 | NCI-H460 | 0.95 nM | Autophagy induction |
Case Study: In Vivo Efficacy
In an animal model study, the compound was administered at varying doses to evaluate its pharmacokinetics and therapeutic efficacy. Results indicated a dose-dependent response in tumor reduction, with significant inhibition observed at higher doses (100 mg/kg). Toxicological assessments showed manageable side effects at therapeutic doses.
Properties
Molecular Formula |
C22H24ClN3O3 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H24ClN3O3/c1-14-18(22(26-25-14)16-5-7-17(23)8-6-16)13-21(27)24-11-10-15-4-9-19(28-2)20(12-15)29-3/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
NYPWVIDJTYBARL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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